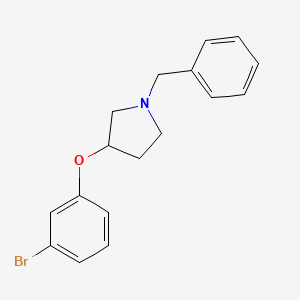

1-Benzyl-3-(3-bromophenoxy)pyrrolidine

Description

Properties

Molecular Formula |

C17H18BrNO |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

1-benzyl-3-(3-bromophenoxy)pyrrolidine |

InChI |

InChI=1S/C17H18BrNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2 |

InChI Key |

KJLSXMXWMRRDHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1OC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Halogen-Substituted Analogs

- 1-Benzyl-3-(4-chlorophenyl)-3-(trimethylsilyloxy)pyrrolidine (2c): Substituents: 4-Chlorophenyl and trimethylsilyloxy groups. Synthesis: Yield of 31% using hexane-EtOAc (20:1 to 2:1) eluent . Properties: IR peaks at 1250 cm⁻¹ (Si-O) and 1094 cm⁻¹ (C-O); NMR signals at δ 0.07 (9H, Si-CH3) and δ 7.24–7.42 (aromatic protons) .

- 1-(3-Bromobenzyl)pyrrolidine: Substituents: 3-Bromobenzyl group directly attached to the pyrrolidine nitrogen. Purity: 95+% (CAS: BD296022) . Comparison: Positional isomerism (bromine on benzyl vs. phenoxy) alters steric accessibility and electronic distribution.

Oxygen-Containing Substituents

- Benzyl 3-methoxy-1-pyrrolidinecarboxylate: Substituents: Methoxy and benzyl carboxylate groups. Molecular Formula: C₁₃H₁₇NO₃; molar mass 235.28 .

- 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine: Substituents: Hydroxyimino and methyl groups. Properties: Molecular weight 204.27; LogP 2.05 . Comparison: The hydroxyimino group introduces hydrogen-bonding capability, absent in the bromophenoxy derivative.

Nitrogen-Containing Substituents

- 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Substituents: Boc-protected amino group. Properties: Molecular weight 276.38; purity >98% . Comparison: The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the bromophenoxy group.

- 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: Substituents: Trifluoroacetamido group. Applications: Intermediate for nicotinamide riboside derivatives . Comparison: The electron-withdrawing trifluoroacetyl group may increase resistance to hydrolysis compared to bromophenoxy.

Key Observations :

- Higher yields correlate with less polar eluent systems (e.g., 47% with hexane-EtOAc 15:1 → 1:1 for naphthyl derivative) .

- Bulky substituents (e.g., naphthyl) may improve crystallization, enhancing yield.

Physicochemical Properties

Key Observations :

- Bromophenoxy derivatives are expected to have higher molecular weights (~330–350 g/mol) compared to methoxy or acetamido analogs.

- The bromine atom may lower solubility in aqueous media but improve lipophilicity (LogP ~3–4 estimated).

Preparation Methods

Formation of the Pyrrolidine Core

The synthesis often begins with constructing the pyrrolidine ring. A widely cited approach involves the reaction of benzylamine with ethyl acrylate under controlled conditions:

-

Alkylation Step : Benzylamine reacts with ethyl acrylate at 30–40°C to form ethyl 3-benzylaminopropionate. This step achieves a yield of 96.4% under optimal conditions.

-

Cyclization : The intermediate undergoes hydrolysis and cyclization in the presence of concentrated hydrochloric acid, yielding N-benzyl-3-pyrrolidone. This step is critical, with yields averaging 65–67%.

-

Reduction to Pyrrolidine : The lactam (pyrrolidone) is reduced to pyrrolidine using agents like lithium aluminum hydride (LiAlH) or catalytic hydrogenation.

Introduction of the 3-Bromophenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

-

SNAr Pathway : The pyrrolidine derivative is functionalized with a leaving group (e.g., mesylate or tosylate) at position 3, which reacts with 3-bromophenol under basic conditions (e.g., KCO in DMF).

-

Mitsunobu Reaction : A more stereospecific method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-bromophenol directly to a hydroxylated pyrrolidine intermediate.

Alternative Routes via Oxazolidinone Intermediates

Recent patents describe the use of oxazolidinone templates to streamline synthesis:

-

Oxazolidinone Formation : Benzylamine derivatives are reacted with carbonyl diimidazole (CDI) to form oxazolidinone intermediates, which facilitate stereochemical control.

-

Ring-Opening and Functionalization : The oxazolidinone is opened under acidic conditions, and the resulting amine is coupled with 3-bromophenol via etherification.

-

Final Cyclization : Intramolecular cyclization yields the target compound, with reported yields of 66–68%.

Optimization Strategies and Reaction Conditions

Temperature and Catalysis

Solvent Systems

Purification Techniques

-

Distillation : Vacuum distillation (6 mmHg) isolates the target compound at 145–150°C.

-

Chromatography : Silica gel chromatography resolves regioisomeric byproducts, particularly when Mitsunobu conditions are employed.

Comparative Analysis of Methods

Industrial-Scale Considerations

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, bromophenoxy aromatic protons at δ 6.8–7.4 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm the absence of byproducts (e.g., para-substituted isomers) .

- Mass Spectrometry : High-resolution MS to verify molecular ion (e.g., [M+H]+ at m/z 346.04 for C₁₇H₁₇BrNO) .

What in vitro assays are recommended for preliminary biological activity screening of this compound?

Q. Basic

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays, leveraging the bromophenyl group’s electrophilic properties .

- Receptor Binding Studies : Competitive binding assays with labeled ligands (e.g., ³H-labeled antagonists) to assess affinity for serotonin or dopamine receptors .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) to evaluate apoptotic effects .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Orthogonal Assays : Validate initial findings using complementary methods (e.g., SPR for binding kinetics alongside cellular assays) .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .

What computational strategies are effective for predicting target interactions and selectivity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with predicted targets (e.g., serotonin receptors) .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

How can enantioselective synthesis be achieved for chiral analogs of this compound?

Q. Advanced

- Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes for asymmetric epoxidation of precursor alkenes .

- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Hydrogenation : Apply Ru-BINAP catalysts to reduce prochiral ketones during pyrrolidine formation .

What methodologies are suitable for in vivo pharmacokinetic profiling?

Q. Advanced

- Rodent Models : Administer via IV/PO routes and collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis .

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs via scintillation counting .

How can researchers mitigate synthetic challenges related to bromophenoxy group instability?

Q. Advanced

- Protective Group Strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during benzylation .

- Low-Temperature Reactions : Perform SNAr at –20°C to minimize debromination .

- Alternative Halogenation : Replace bromine with iodine for improved stability, then perform post-synthetic cross-coupling (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.